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Abstract
Tyrosylleucine (YL), a dipeptide composed of L-tyrosine and L-leucine, has emerged as a

significant bioactive molecule with promising therapeutic potential, particularly in the realm of

neuroscience. Initially known as a simple dipeptide, recent research has illuminated its potent

antidepressant and anxiolytic-like properties. This technical guide provides a comprehensive

overview of the discovery, history, and biological activity of Tyrosylleucine. It details the

experimental methodologies employed in its characterization, presents available quantitative

data, and elucidates the current understanding of its mechanism of action, including its

influence on key neurotransmitter systems and neuronal plasticity. The information is intended

to serve as a foundational resource for researchers and professionals in drug development

interested in the further exploration and potential therapeutic application of this intriguing

dipeptide.

Discovery and History
The dipeptide L-Tyrosyl-L-leucine has been known in the scientific literature as a chemical

entity for several decades, with its synthesis being a fundamental aspect of peptide chemistry.

However, its recognition as a bioactive peptide with specific pharmacological effects is a more

recent development, primarily stemming from the work of Kousaku Ohinata and his research

group at Kyoto University.
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Initial investigations into the bioactivity of food-derived peptides led to the identification of

Tyrosylleucine as a molecule of interest. A pivotal study by Kanegawa et al. in 2010 first

reported the potent anxiolytic-like activity of YL.[1] This was followed by research from

Mizushige et al. in 2020, which established its significant antidepressant-like effects.[2][3]

These studies have been instrumental in shifting the perception of Tyrosylleucine from a simple

dipeptide to a bioactive agent with the potential for therapeutic applications in mood and

anxiety disorders.

Bioactive Properties
Antidepressant-Like Activity
Studies in murine models have demonstrated that Tyrosylleucine exhibits potent

antidepressant-like activity.[2][3] This has been primarily evaluated using the forced swim test

(FST) and the tail suspension test (TST), two standard behavioral assays for assessing

antidepressant efficacy.

The administration of Tyrosylleucine was found to significantly decrease immobility time in

these tests, an effect comparable to that of conventional antidepressant medications. A key

finding is that YL appears to exert its effects through a mechanism independent of brain-

derived neurotrophic factor (BDNF), a common pathway for many existing antidepressants.

Instead, the antidepressant-like effects of YL are associated with an increase in the expression

of c-Fos, a marker of neuronal activity, specifically in the dentate gyrus of the hippocampus.

Furthermore, Tyrosylleucine has been shown to enhance the proliferation of hippocampal

progenitor cells, suggesting a role in adult neurogenesis.

Anxiolytic-Like Activity
Tyrosylleucine has also been shown to possess significant anxiolytic-like properties. In

preclinical studies using the elevated plus-maze test in mice, YL demonstrated a dose-

dependent anxiolytic effect. The proposed mechanism for this activity involves the indirect

activation of several key neurotransmitter systems, including the serotonin 5-HT1A, dopamine

D1, and GABA-A receptors.

Quantitative Data
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A critical aspect of understanding the bioactivity of Tyrosylleucine is the quantitative analysis of

its effects. The following tables summarize the available in vivo dosage data from key studies.

It is important to note that a significant finding by Kanegawa et al. (2010) is that Tyrosylleucine

itself does not have a direct binding affinity for the 5-HT1A, dopamine D1, or GABA-A

receptors, suggesting an indirect mechanism of action. To date, specific Ki, Kd, IC50, or EC50

values for receptor binding or functional assays have not been published in the primary

literature.

Table 1: In Vivo Efficacy of Tyrosylleucine in Antidepressant-Like Activity Assays

Experimental
Model

Administration
Route

Effective Dose
Range

Observed
Effect

Reference

Forced Swim

Test (Mice)

Intraperitoneal

(i.p.)
1 - 30 mg/kg

Decreased

immobility time

Forced Swim

Test (Mice)

Intracerebroventr

icular (i.c.v.)

0.3 - 1

nmol/mouse

Decreased

immobility time

Forced Swim

Test (Mice)
Oral (p.o.) 30 - 100 mg/kg

Decreased

immobility time

Tail Suspension

Test (Mice)

Intraperitoneal

(i.p.)
10 - 30 mg/kg

Decreased

immobility time

Table 2: In Vivo Efficacy of Tyrosylleucine in Anxiolytic-Like Activity Assays

Experimental
Model

Administration
Route

Effective Dose
Range

Observed
Effect

Reference

Elevated Plus-

Maze (Mice)

Intraperitoneal

(i.p.)
0.1 - 1 mg/kg

Increased time in

open arms

Elevated Plus-

Maze (Mice)
Oral (p.o.) 0.3 - 3 mg/kg

Increased time in

open arms

Signaling Pathways and Mechanism of Action
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The precise molecular mechanisms underlying the bioactivity of Tyrosylleucine are still under

investigation, particularly given the finding that it does not directly bind to the key receptors

implicated in its anxiolytic effects. The current hypothesis centers on an indirect modulation of

these systems.

Anxiolytic-Like Activity
The anxiolytic effects of YL are thought to be mediated through a sequential activation of the

serotonin 5-HT1A, dopamine D1, and GABA-A receptor systems. While the direct target of YL

remains unknown, its action ultimately leads to the engagement of these pathways.

Tyrosylleucine (YL) Unknown Mediator(s)/
Transporter(s)

Acts on 5-HT1A ReceptorIndirectly Activates Dopamine D1 ReceptorLeads to Activation of GABAA ReceptorLeads to Activation of Anxiolytic EffectResults in

Click to download full resolution via product page

Proposed indirect signaling cascade for the anxiolytic effects of Tyrosylleucine.

Antidepressant-Like Activity
The antidepressant-like effects of Tyrosylleucine are linked to neuronal activation and plasticity

in the hippocampus. The increase in c-Fos expression in the dentate gyrus indicates enhanced

neuronal activity in this brain region, which is crucial for mood regulation and memory. The

stimulation of hippocampal progenitor cell proliferation suggests that YL may promote

neurogenesis, a process that is often impaired in depression and can be a target for

antidepressant therapies.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b10828114?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tyrosylleucine (YL)

Hippocampus
(Dentate Gyrus)

Acts on

Increased c-Fos Expression Increased Proliferation of
Hippocampal Progenitor Cells

Antidepressant-like Effect

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828114?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


YL Administration & Behavioral Test

Perfusion & Brain Extraction

Brain Sectioning

Primary Antibody Incubation
(anti-c-Fos)

Secondary Antibody Incubation
(Fluorophore/Enzyme-conjugated)

Microscopy & Image Acquisition

Quantification of c-Fos
Positive Cells

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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